Acetic acid;5-phenylpentan-1-ol

Description

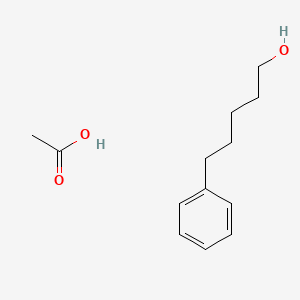

Acetic acid;5-phenylpentan-1-ol is an ester formed by the condensation of acetic acid (CH₃COOH) and 5-phenylpentan-1-ol (C₁₁H₁₆O). Structurally, it consists of a phenyl group attached to the fifth carbon of a pentanol backbone, esterified with acetic acid. This compound belongs to the ω-phenylalkanol ester family, where the phenyl group is positioned at the terminal end of the alkyl chain.

The esterification of 5-phenylpentan-1-ol with acetic acid would likely follow standard protocols, such as acid-catalyzed Fischer esterification or coupling via activated acyl derivatives. The resulting ester is expected to exhibit properties influenced by the phenyl group’s hydrophobicity and the acetic acid’s short carbon chain, balancing polarity and lipophilicity.

Properties

CAS No. |

75553-28-5 |

|---|---|

Molecular Formula |

C13H20O3 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

acetic acid;5-phenylpentan-1-ol |

InChI |

InChI=1S/C11H16O.C2H4O2/c12-10-6-2-5-9-11-7-3-1-4-8-11;1-2(3)4/h1,3-4,7-8,12H,2,5-6,9-10H2;1H3,(H,3,4) |

InChI Key |

ZIUGZTDQUCGGTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)CCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenylpentan-1-ol can be achieved through several methods. One common method involves the aldol condensation of cinnamaldehyde or hydrocinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts . The reaction conditions typically include a molar ratio of starting materials of 1:1, 36% aqueous solution of sodium hydroxide, and methanol. The resulting product, 2-methyl-5-phenylpenta-2,4-dienal, is then hydrogenated using different catalysts to obtain 5-phenylpentan-1-ol .

Industrial Production Methods

In industrial settings, the production of 5-phenylpentan-1-ol often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts such as ruthenium and nickel on supports like silica or carbon is common. The reaction is carried out under controlled temperature and pressure conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

5-phenylpentan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it to different alcohols or hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: Phenylpentanoic acid or phenylpentanal.

Reduction: Various alcohols or hydrocarbons.

Substitution: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

5-phenylpentan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The phenyl group in its structure can influence its binding affinity to different receptors and enzymes, thereby modulating its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The provided evidence highlights esters of ω-phenylalkanols with carboxylic acids of varying chain lengths (e.g., hexanoic acid isomers) . Key comparisons include:

Key Observations :

- Chain Length Impact: Esters with shorter carboxylic acids (e.g., acetic acid) exhibit higher polarity and lower molecular weight, leading to distinct chromatographic behaviors. For instance, on polar GC columns (e.g., HP-Innowax), acetic acid esters elute earlier than their hexanoic acid counterparts due to reduced hydrophobic interactions .

- Spectral Data: NMR and IR spectra of ω-phenylalkanol esters typically show characteristic signals for the phenyl group (e.g., aromatic protons at δ 7.2–7.4 ppm in ¹H NMR) and ester carbonyl (C=O stretch at ~1740 cm⁻¹ in IR). The acetic acid moiety would introduce a methyl singlet (~δ 2.1 ppm) in ¹H NMR .

Performance in Analytical Techniques

- Gas Chromatography (GC): Esters of 5-phenylpentan-1-ol with hexanoic acid isomers show retention indices (RI) of ~1500–1700 on DB-5MS (non-polar) and ~2000–2200 on HP-Innowax (polar) columns . Acetic acid esters would likely have lower RIs due to reduced molecular weight.

- Mass Spectrometry (MS): Fragmentation patterns would differ: acetic acid esters may show prominent peaks at m/z 60 (CH₃CO⁺), while hexanoic acid analogs fragment at m/z 85 (C₅H₁₁CO⁺) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.